
Cyclopentanecarboxylicacid, 2-oxo-, cyclopentyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanecarboxylicacid, 2-oxo-, cyclopentyl ester is an organic compound with the molecular formula C11H16O3 It is a derivative of cyclopentanecarboxylic acid, where the carboxyl group is esterified with a cyclopentyl group and the ketone group is present at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxylicacid, 2-oxo-, cyclopentyl ester can be achieved through several methods. One common approach involves the esterification of cyclopentanecarboxylic acid with cyclopentanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the use of cyclopentanone and cyclopentanecarboxylic acid chloride in the presence of a base such as pyridine. This reaction also requires reflux conditions and results in the formation of the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is typically heated to elevated temperatures to drive the reaction to completion.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentanecarboxylicacid, 2-oxo-, cyclopentyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentanecarboxylic acid and cyclopentanone.
Reduction: Reduction of the ester group can yield cyclopentanemethanol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Cyclopentanecarboxylic acid and cyclopentanone.
Reduction: Cyclopentanemethanol.
Substitution: Various substituted cyclopentanecarboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Cyclopentanecarboxylicacid, 2-oxo-, cyclopentyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclopentanecarboxylicacid, 2-oxo-, cyclopentyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release cyclopentanecarboxylic acid, which can then participate in metabolic pathways. The ketone group at the 2-position can also interact with enzymes and other biomolecules, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester: Similar structure but with an ethyl ester group instead of a cyclopentyl group.
Cyclopentanecarboxylic acid, 2-oxo-, methyl ester: Similar structure but with a methyl ester group.
Uniqueness
Cyclopentanecarboxylicacid, 2-oxo-, cyclopentyl ester is unique due to its cyclopentyl ester group, which imparts different chemical and physical properties compared to its ethyl and methyl counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
6942-09-2 |
|---|---|
Fórmula molecular |
C11H16O3 |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
cyclopentyl 2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C11H16O3/c12-10-7-3-6-9(10)11(13)14-8-4-1-2-5-8/h8-9H,1-7H2 |
Clave InChI |
RZRVIRJEPBNSPC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)OC(=O)C2CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


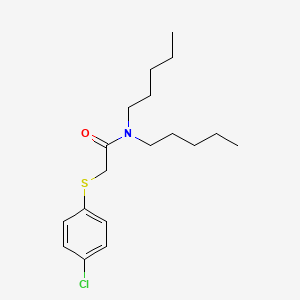
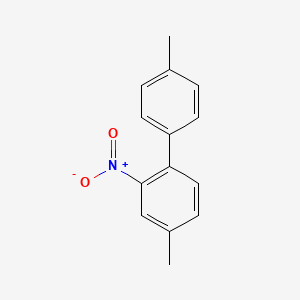
![Tert-butyl 2-[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B14006408.png)
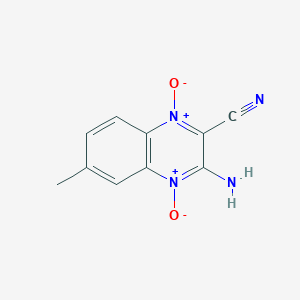
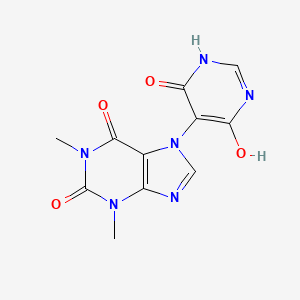
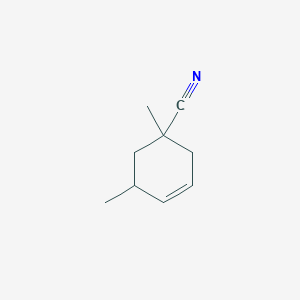

![N-tert-Butyl-2-chloro-2-(3,5-dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14006448.png)
![1-(4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl)-3-phenylurea](/img/structure/B14006453.png)
![1-[(4-Methoxyphenyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14006454.png)
![2-[Bis(2-chloroethyl)aminomethyl]-4-bromo-phenol](/img/structure/B14006459.png)
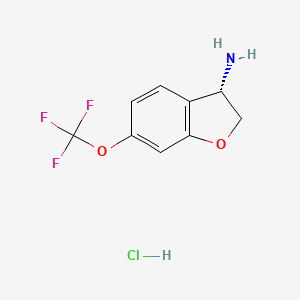
![N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline](/img/structure/B14006464.png)
![5,5-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6(5H)-one](/img/structure/B14006468.png)
